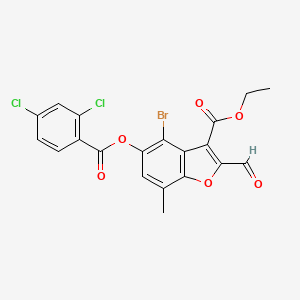

ETHYL 4-BROMO-5-(2,4-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

This compound is a benzofuran derivative featuring multiple functional groups:

- 4-Bromo substituent: Enhances electrophilic reactivity and steric bulk.

- 2-Formyl group: A reactive aldehyde moiety enabling further derivatization.

- 7-Methyl group: Moderates solubility and steric effects.

- Ethyl carboxylate: Improves solubility in organic solvents.

The compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science.

Properties

IUPAC Name |

ethyl 4-bromo-5-(2,4-dichlorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrCl2O6/c1-3-27-20(26)15-14(8-24)28-18-9(2)6-13(17(21)16(15)18)29-19(25)11-5-4-10(22)7-12(11)23/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCVTEPMYHAWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrCl2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-BROMO-5-(2,4-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran core, bromination, and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-BROMO-5-(2,4-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the bromine atom results in the formation of a hydrogen-substituted derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit promising anticancer properties. Ethyl 4-bromo-5-(2,4-dichlorobenzoyloxy)-2-formyl-7-methyl-1-benzofuran-3-carboxylate may potentially act as an inhibitor of cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in anticancer drug development.

1.2 Anti-inflammatory Properties

Compounds containing benzofuran moieties have been linked to anti-inflammatory effects. This compound could be explored for its ability to modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases.

Materials Science Applications

2.1 Polymer Chemistry

The unique structural features of this compound suggest potential applications in polymer chemistry. Its reactivity could be harnessed to create novel polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

2.2 Photovoltaic Materials

Research into organic photovoltaic materials has identified benzofuran derivatives as promising candidates due to their electronic properties. This compound could be investigated for use in organic solar cells, where its ability to absorb light and facilitate charge transport may enhance efficiency.

Agricultural Chemistry Applications

3.1 Pesticide Development

The chlorinated aromatic structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have been shown to possess insecticidal and fungicidal properties, warranting exploration in agricultural applications.

3.2 Plant Growth Regulators

Research into plant growth regulators indicates that compounds affecting hormonal pathways can enhance plant growth and yield. The application of this compound in agriculture could lead to the development of effective growth regulators.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ETHYL 4-BROMO-5-(2,4-DICHLOROBENZOYLOXY)-2-FORMYL-7-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a family of substituted benzofuran carboxylates. Key structural analogs and their differences are outlined below:

Substituent Analysis

Table 1: Substituent Comparison

Functional Group Impact

- Electron-Withdrawing vs. The dimethylsulfamoyl group in the analog from Enamine Ltd adds polarity, which may improve aqueous solubility but reduce membrane permeability.

Halogenation Patterns :

Biological Activity

Ethyl 4-bromo-5-(2,4-dichlorobenzoyloxy)-2-formyl-7-methyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class of organic compounds. This class is known for its diverse biological activities, including antimicrobial, antifungal, and antitumor properties. The specific compound under study has garnered interest due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and dichlorobenzoyloxy groups suggests a potential for significant biological activity due to the electron-withdrawing effects of halogens, which can enhance the reactivity of the compound.

Antimicrobial Properties

Research has shown that benzofuran derivatives exhibit notable antimicrobial activities. For instance, compounds similar to this compound have been tested against various bacterial strains and fungi. A study indicated that benzofuran derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Benzofuran compounds are also recognized for their antitumor properties. This compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Preliminary results suggest that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The proposed mechanism of action for the antitumor activity includes the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells. This stress can trigger apoptotic pathways, ultimately resulting in cell death. Additionally, the halogen substituents may enhance the compound's ability to interact with cellular targets by forming stable complexes with proteins involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of microbial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound exhibited significant antimicrobial activity with MIC values ranging from 15 to 30 µg/mL against various pathogens .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments were conducted to assess the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells .

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 20 | - |

| Escherichia coli | 30 | - |

| HeLa Cells | - | 25 |

| MCF-7 Cells | - | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.